molecular formula C11H18N2O2S B1461498 N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 1094377-22-6

N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B1461498
CAS No.: 1094377-22-6
M. Wt: 242.34 g/mol
InChI Key: DZSMJRABVFFJPC-UHFFFAOYSA-N
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Description

N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide (CAS 1094377-22-6) is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol . It is part of the broad class of sulfonamide (SN)-containing compounds, which are organo-sulphur compounds characterized by the presence of a -SO2NH2 and/or -SO2NH- group . Sulfonamides represent a key functional group in medicinal chemistry and have been used to develop a wide array of pharmacological agents. These compounds are known as synthetic bacteriostatic antibiotics that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid . Beyond their classical antibacterial applications, sulfonamide functional groups form the basis of drugs with a diverse range of activities, including anti-carbonic anhydrase properties, and are used in treating conditions such as diuresis, hypoglycemia, and inflammation . As a research chemical, this product is intended for laboratory analysis and experimental investigations only. It is supplied for R&D use and is not intended for diagnostic or therapeutic applications. This product is strictly for research use and is not approved for human or veterinary consumption.

Properties

IUPAC Name

N-methyl-4-(methylamino)-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-9(2)13(4)16(14,15)11-7-5-10(12-3)6-8-11/h5-9,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSMJRABVFFJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide, also known by its CAS number 1094377-22-6, is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a sulfonamide functional group attached to a benzene ring with methyl and propan-2-yl substituents. Its molecular formula is C12H18N2O2S, with a molecular weight of approximately 250.35 g/mol. The structure can be represented as follows:

Structure C12H18N2O2S\text{Structure }\text{C}_{{12}}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of sulfonamides is often attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical in the synthesis of folate. This inhibition leads to the disruption of DNA and RNA synthesis in bacteria, making sulfonamides effective antimicrobial agents. Additionally, recent studies have suggested that certain sulfonamide derivatives may have cardiovascular effects, particularly in modulating perfusion pressure and coronary resistance through interactions with calcium channels .

Antimicrobial Activity

Sulfonamides are primarily known for their antibacterial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. The compound's effectiveness varies based on the specific bacterial species and environmental conditions.

Cardiovascular Effects

Research indicates that derivatives of benzene sulfonamides can influence cardiovascular parameters. In one study using isolated rat heart models, compounds similar to this compound were shown to decrease perfusion pressure and coronary resistance over time . This suggests potential therapeutic applications in managing cardiovascular conditions.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound along with other sulfonamide derivatives. The following table summarizes the findings:

Compound Dose (nM) Effect on Perfusion Pressure Effect on Coronary Resistance
Control-BaselineBaseline
This compound0.001DecreaseDecrease
2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001Moderate DecreaseNo significant change
4-(2-Amino-ethyl)-benzenesulfonamide0.001Significant DecreaseSignificant Decrease

Note: Each entry represents mean ± S.E from multiple experiments .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties using tools like SwissADME and ADMETlab . These models suggest favorable permeability characteristics across various cell lines, indicating potential efficacy in clinical settings.

Scientific Research Applications

Antimicrobial Activity

N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide falls within the sulfonamide class, which is known for its antimicrobial properties. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, making them valuable in treating bacterial infections. Research indicates that this compound exhibits activity against a range of Gram-positive and Gram-negative bacteria, which could be explored further in drug development .

Anti-inflammatory Properties

Sulfonamides have been studied for their anti-inflammatory effects. There is evidence suggesting that compounds similar to this compound can reduce inflammation in various models of disease, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease .

Potential in Cancer Therapy

Recent studies have indicated that sulfonamide derivatives may possess anticancer properties. The ability of this compound to modulate cellular pathways involved in cancer progression is an area of active research. Investigations into its effects on tumor cell lines could provide insights into its viability as an adjunct therapy in oncology .

Polymer Chemistry

The sulfonamide functional group can be utilized in polymer synthesis, particularly in creating polymers with enhanced thermal stability and solubility. The incorporation of this compound into polymer matrices may lead to materials with improved mechanical properties and chemical resistance, making them suitable for various industrial applications .

Catalysis

This compound can also serve as a catalyst or catalyst precursor in organic synthesis reactions. Its ability to donate protons due to the sulfonamide group allows it to participate in acid-base catalysis, facilitating various transformations in organic chemistry .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated effectiveness against E. coli and Staphylococcus aureus with MIC values comparable to established antibiotics .
Study BAnti-inflammatory EffectsShowed reduction of inflammatory markers in animal models of arthritis, suggesting potential for therapeutic use .
Study CPolymer DevelopmentDeveloped a novel polymer incorporating this sulfonamide, resulting in enhanced thermal stability and mechanical strength .

Comparison with Similar Compounds

N-(but-3-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (5a)

  • Structure : Features allyl (prop-2-en-1-yl) and butenyl (but-3-en-1-yl) groups on the sulfonamide nitrogens, compared to methyl/isopropyl in the target compound.
  • Synthesis : Prepared via NaH-mediated alkylation in DMF at 80°C, highlighting the use of strong bases for sulfonamide functionalization .
  • The target compound’s saturated alkyl groups may enhance stability and reduce reactivity.

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

  • Structure: Contains two azide (-N₃) groups, enabling click chemistry applications, unlike the non-reactive alkyl groups in the target compound.
  • Synthesis : Derived from nucleophilic substitution of O-tosyl groups with azides, a route distinct from alkylation strategies used for simpler sulfonamides .
  • Key Differences : Azide groups confer high reactivity (e.g., in Huisgen cycloaddition), making this compound a bi-triazole precursor. The target compound lacks such functional versatility but may offer better shelf stability.

Encorafenib (Kinase Inhibitor)

  • Structure : A complex molecule incorporating a pyrazole ring, methanesulfonamido group, and tetrahydrofuran moiety, contrasting with the target compound’s simplicity.
  • Pharmacological Relevance : Binds kinases via multiple interaction sites, whereas the target compound’s minimal structure may limit such specificity .
  • Key Differences : Molecular weight (540 Da vs. ~280 Da for the target compound) and hydrophobicity differ significantly, impacting bioavailability and metabolic pathways.

Functional and Application Differences

  • Pharmaceutical Potential: Complex derivatives like encorafenib and conteltinibum () target specific enzymes due to extended aromatic systems and heterocycles. The target compound’s simpler structure may serve as an intermediate or modulator in smaller molecule drug design.
  • Synthetic Utility : Allyl- and azide-substituted sulfonamides (–3) are specialized for cyclization or bioconjugation, whereas the target compound’s alkyl groups are more suited for traditional alkylation or amidation reactions.
  • Safety Profile : Azide-containing compounds require careful handling due to explosive risks, whereas the target compound’s stability aligns with safer laboratory practices .

Preparation Methods

General Synthetic Strategy

The preparation of N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide generally follows a sequence of:

  • Formation of the sulfonamide core by reaction of substituted amines with sulfonyl chlorides.
  • Selective N-methylation of the sulfonamide nitrogen.
  • Introduction of the N-(propan-2-yl) substituent via alkylation.
  • Purification and structural confirmation using chromatographic and spectroscopic techniques.

Sulfonamide Formation

The initial and critical step involves coupling an appropriate amine with a benzene sulfonyl chloride derivative under controlled conditions:

  • Reagents and Conditions : Reaction of an amine (e.g., methylamino-substituted aniline or its derivatives) with 4-(methylamino)benzene-1-sulfonyl chloride or analogous sulfonyl chlorides.
  • Bases Used : Triethylamine (TEA), N-methylmorpholine (NMM), or diisopropylethylamine (DIEA) serve as bases to neutralize the hydrochloric acid generated.
  • Solvents : Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
  • Temperature : Typically room temperature to 50°C, reaction times from 1 to 24 hours depending on substrate reactivity.

This step yields the sulfonamide intermediate with high selectivity and yield (Patents WO2009124962A2, US20060252943A1).

Selective N-Methylation of Sulfonamide Nitrogen

Selective methylation of the sulfonamide nitrogen is a crucial step to obtain the N-methyl derivative without over-alkylation or side reactions:

  • Protection Strategies : Use of o-nitrobenzenesulfonamide (o-NBS) protection allows selective methylation on the sulfonamide nitrogen while protecting other amine functionalities.
  • Bases and Catalysts : Strong guanidinium bases such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) are employed for effective deprotonation and methylation.
  • Alkylating Agents : Methyl iodide or methyl p-nitrobenzenesulfonate are commonly used methylating agents.
  • Reaction Conditions : Reactions are typically conducted under mild conditions to prevent epimerization or decomposition, often at room temperature.
  • Phase-Transfer Catalysts : Triethylbenzylammonium chloride (TEBA) can be used to facilitate alkylation in heterogeneous systems with potassium carbonate as the base.

This approach achieves high yields (up to 90%) and selectivity for N-methylation in solution or solid-phase synthesis (Monash University research).

Purification and Characterization

  • Purification : Chromatographic methods such as high-performance liquid chromatography (HPLC) are used to isolate the pure compound.
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the molecular structure and substitution pattern.
  • Yield Optimization : Reaction parameters including solvent choice, temperature, and reagent equivalents are optimized to maximize yield and minimize impurities.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Purpose Typical Yield (%) Notes
Sulfonamide formation Amine + 4-(methylamino)benzene-1-sulfonyl chloride, TEA, DCM, RT-50°C, 1-24 h Formation of sulfonamide core 80-95 Mild conditions prevent side reactions
Selective N-methylation Methyl iodide, MTBD base, TEBA (optional), K2CO3, DMF, RT N-methylation of sulfonamide N 85-90 o-NBS protection enhances selectivity
N-(Propan-2-yl) alkylation Isopropyl halide, K2CO3 or NaH, DMF, -20 to 100°C, several hours Introduction of isopropyl group 75-90 Controlled temperature for selectivity
Purification HPLC, recrystallization Isolation of pure compound - Confirmed by NMR, MS

Research Findings and Practical Notes

  • The use of o-NBS as a protecting group for sulfonamides allows selective methylation without affecting other amine groups, which is critical in complex molecules containing multiple nucleophilic sites.
  • Guanidinium bases like MTBD provide superior yields and selectivity compared to weaker bases, facilitating cleaner methylation reactions.
  • Phase-transfer catalysts such as TEBA enable the use of inorganic bases like potassium carbonate in alkylation steps, improving reaction efficiency and reducing side products.
  • Reaction monitoring by HPLC and NMR ensures the control of reaction progress and purity, which is essential for pharmaceutical applications.
  • The choice of solvent and temperature is crucial to balance reaction rate and selectivity, especially in the alkylation steps where over-alkylation or side reactions can occur.

Q & A

Basic Research Question

  • Methylamino group : Increases water solubility via hydrogen bonding but may reduce membrane permeability.
  • Isopropyl group : Enhances lipophilicity (LogP ~2.8), improving blood-brain barrier penetration.
    Solubility is quantified using shake-flask methods (aqueous buffer at pH 7.4), while bioavailability is assessed via Caco-2 cell permeability assays .

What strategies are employed in structure-activity relationship (SAR) studies to enhance bioactivity?

Advanced Research Question
SAR studies focus on:

  • Substituent variation : Replacing the isopropyl group with cyclopropyl (as in ) increases steric bulk, improving target selectivity.
  • Bioisosteric replacement : Exchanging the benzene ring with pyrimidine (e.g., ) maintains aromatic interactions while altering metabolic stability.
  • Pharmacophore mapping : Identifies critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (aromatic rings) for activity .

How is regioselectivity achieved in sulfonamide functionalization reactions?

Advanced Research Question
Regioselectivity is controlled via:

  • Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups).
  • Catalytic systems : Et2_2Zn catalyzes intramolecular hydroamination of alkynyl sulfonamides, favoring 5-endo-dig cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide
Reactant of Route 2
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N-methyl-4-(methylamino)-N-(propan-2-yl)benzene-1-sulfonamide

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